

Technical Analysis: GC-MS Fragmentation of Alkyl Methylphosphonochloridates

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Compound of Interest

Compound Name: *2-methylpropyl
chloro(methyl)phosphinate*

CAS No.: *18359-05-2*

Cat. No.: *B6243244*

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Executive Summary

Alkyl methylphosphonochloridates (e.g., Chlorosarin, Chlorosoman) represent a critical class of organophosphorus compounds serving as immediate precursors to G-series nerve agents. Their analysis is central to forensic verification under the Chemical Weapons Convention (CWC). Unlike their fluorinated counterparts (e.g., Sarin), chloridates possess a labile P-Cl bond and a unique isotopic signature (

) that dictates their mass spectral behavior.

This guide provides a definitive technical comparison of their fragmentation mechanisms, offering optimized protocols for their detection and differentiation from hydrolysis products and fluoridates.

Chemical Stability & Analytical Challenges

Before interpreting mass spectra, the operator must account for the high reactivity of the P-Cl bond.

- Hydrolysis: In the presence of moisture, chloridates rapidly hydrolyze to alkyl methylphosphonic acids (e.g., IMPA), which are non-volatile and require derivatization.
- Alcoholysis: If methanol is used as a solvent, the chloridate will convert to the corresponding methyl ester (e.g., methyl isopropyl methylphosphonate) in situ, leading to false identification.

Experimental Protocol: Sample Preparation

To ensure the detection of the intact chloridate rather than its degradation products, the following "Inert-Solvent" protocol is required.

Parameter	Specification	Causality
Solvent	Dichloromethane (DCM) or n-Hexane (Dried)	Prevents solvolysis of the P-Cl bond. Avoid alcohols.
Drying Agent	Anhydrous Sodium Sulfate ()	Removes trace water to prevent hydrolysis to acid.
Injection	Splitless, 250°C	Ensures rapid volatilization; minimizes thermal degradation time.
Column	DB-5MS or equivalent (5% Phenyl)	Non-polar phase reduces column activity/adsorption.

Fragmentation Mechanics (Electron Impact)

The fragmentation of alkyl methylphosphonochloridates under 70 eV Electron Impact (EI) is governed by three dominant pathways: McLafferty Rearrangement, Alpha-Cleavage, and Chlorine Isotope Clustering.

Pathway Analysis

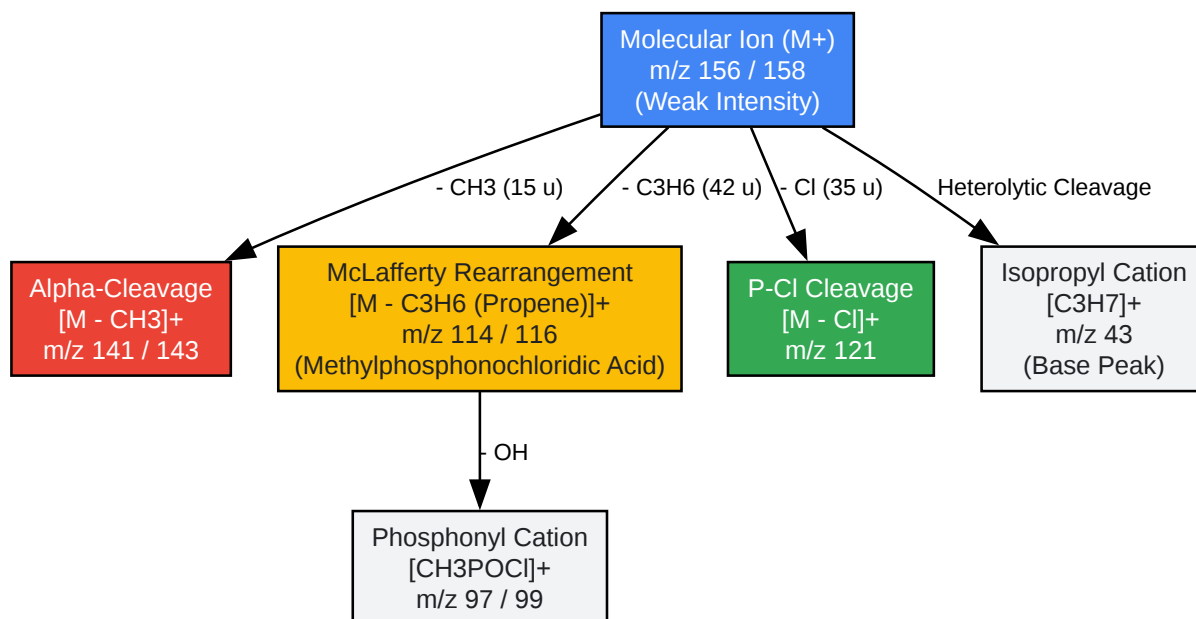
- McLafferty Rearrangement: For esters with γ -hydrogens (e.g., Isopropyl, Pinacolyl), the carbonyl-like P=O oxygen abstracts a hydrogen, leading to the expulsion of an alkene and the formation of the methylphosphonochloridic acid

radical cation.

- Alpha-Cleavage: Loss of the methyl group attached directly to the phosphorus () is a high-energy but diagnostic cleavage.
- Isotopic Signature: Every fragment retaining the chlorine atom will exhibit a characteristic 3:1 intensity ratio for ions separated by 2 m/z units (and), confirming the presence of chlorine.

Visualization: Fragmentation of Chlorosarin

The following diagram details the fragmentation of O-Isopropyl Methylphosphonochloridate (Chlorosarin).



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Caption: Figure 1. EI-MS fragmentation pathways of Chlorosarin. Note the propagation of the Cl isotope pattern (156/158, 141/143, 114/116).

Comparative Data Analysis

Differentiation between the chloridate precursor, the fluoridate agent, and the hydrolysis product is critical. The table below contrasts the key diagnostic ions.

Table 1: Diagnostic Ion Comparison (m/z)

Compound	Structure	Molecular Ion ()	Base Peak	Diagnostic Fragments	Key Differentiator
Chlorosarin		156 / 158 (Weak)	43 ()	141/143 () 114/116 ()	3:1 Isotope Ratio on fragments > m/z 90.
Sarin (GB)		140 (Weak)	99 ()	125 () 99 (Acid Fluoride)	No Isotope Pattern. F is monoisotopic.
Chlorosoman		198 / 200 (Weak)	85 ()	114/116 () 183/185 ()	Pinacolyl cation (85) dominates; 114/116 confirms P-Cl.
IMPA (Acid)		138 (Trace)	97	123 () 97 ()	Broad peak shape (tailing) due to -OH; often requires silylation.

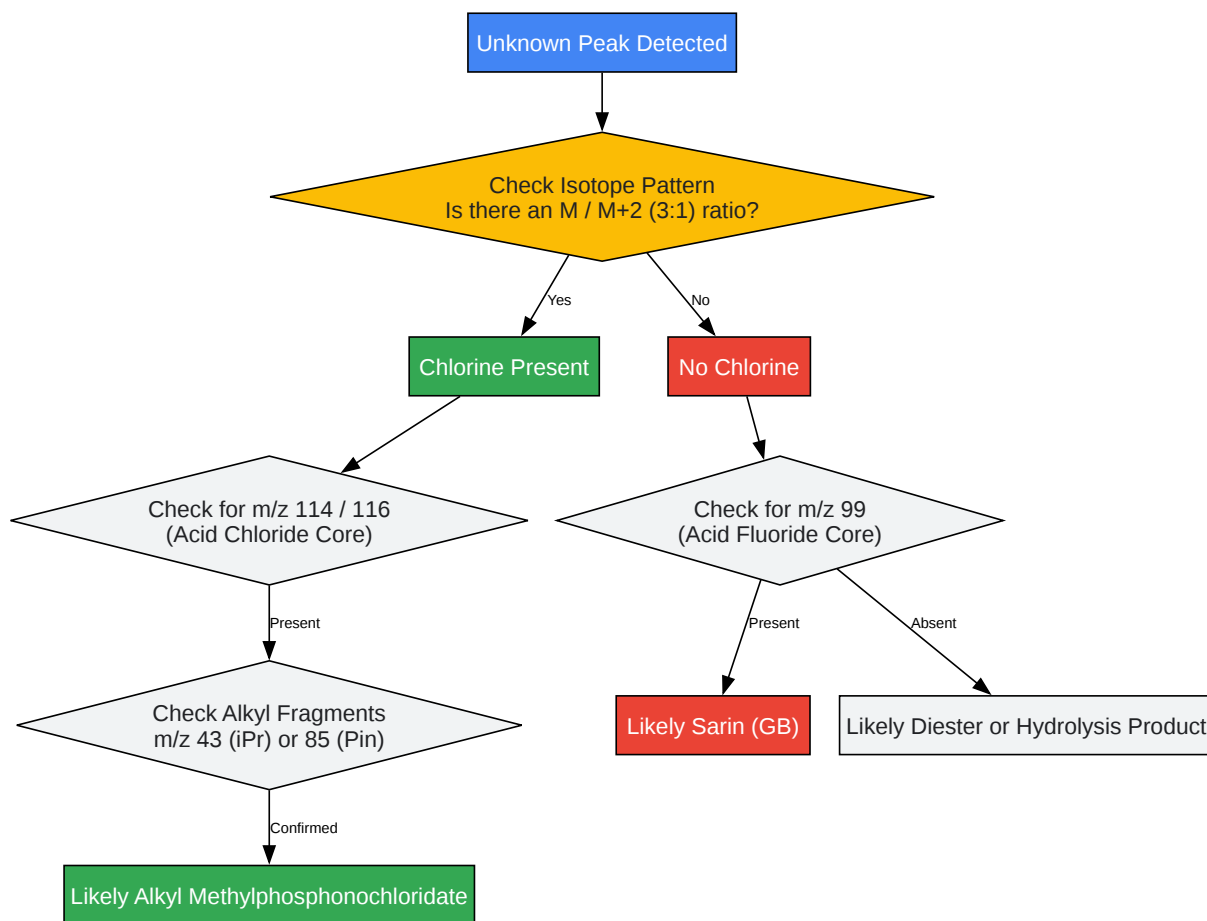
Interpretation Guide

- The "141/143" Cluster: If you observe a cluster at m/z 141 and 143 with a 3:1 ratio, you have positively identified the Methylphosphonochloridate core () retaining the chlorine but losing a methyl group.

- The "114/116" Cluster: This ion represents the "skeleton" of the molecule () after the alkyl chain has been stripped via McLafferty rearrangement. It is common to all alkyl methylphosphonochloridates (Isopropyl, Pinacolyl, Cyclohexyl).
- Absence of Chlorine Pattern: If the peaks are at m/z 125 or 99 without the +2 isotope partner, the sample is likely the Fluoridate (Sarin).

Decision Tree for Unknown Identification

Use this workflow when encountering an unknown organophosphorus signal.



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Caption: Figure 2. Logic flow for differentiating Chloridates from Fluoridates using MS data.

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